4-Bromo-3-chloro-7-methoxyquinoline is a heterocyclic aromatic compound characterized by the molecular formula and a molecular weight of 272.53 g/mol. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with specific halogen substitutions at the 4 and 3 positions and a methoxy group at the 7 position. It has gained attention in various scientific fields due to its potential applications in medicinal chemistry and material science.
The compound can be sourced from chemical suppliers and is documented in databases such as PubChem, where it is identified under the registry number 1208452-88-3. Its synthesis and properties are detailed in various research publications and patents that explore its chemical behavior and applications in drug development and materials research .
4-Bromo-3-chloro-7-methoxyquinoline belongs to the class of halogenated quinolines, which are known for their diverse biological activities. This compound is classified as an organic heterocyclic compound due to the presence of nitrogen in its structure, making it relevant in both organic synthesis and pharmacological studies.
The synthesis of 4-Bromo-3-chloro-7-methoxyquinoline can be achieved through several methods, primarily involving halogenation reactions. One common approach utilizes 4-hydroxy-7-methoxyquinoline as a starting material, followed by halogenation using N-chlorosuccinimide and tribromooxyphosphorus to introduce chlorine and bromine atoms at the desired positions.
The molecular structure of 4-Bromo-3-chloro-7-methoxyquinoline can be described as follows:
The structural formula can be represented as:
The InChI Key for this compound is AXUVEBXTLZJXMK-UHFFFAOYSA-N, facilitating its identification across various chemical databases.
4-Bromo-3-chloro-7-methoxyquinoline participates in various chemical reactions, including:
For instance, during substitution reactions, the bromine atom can be replaced by amines or other nucleophiles under basic conditions, leading to derivatives with enhanced biological activity.
The mechanism of action for compounds like 4-Bromo-3-chloro-7-methoxyquinoline typically involves interaction with biological targets such as enzymes or receptors. The specific halogen substitutions can influence binding affinity and selectivity toward these targets.
Research indicates that derivatives of quinoline compounds exhibit antimalarial, antibacterial, and antitumor activities, making them valuable in drug development . The presence of both bromine and chlorine atoms enhances their reactivity towards biological molecules.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity post-synthesis .
4-Bromo-3-chloro-7-methoxyquinoline finds applications across several scientific domains:
4-Bromo-3-chloro-7-methoxyquinoline represents a strategically functionalized heterocyclic compound that serves as a critical synthetic intermediate across pharmaceutical and materials chemistry domains. This multisubstituted quinoline derivative features distinctive halogen placement at the 3- and 4-positions combined with a methoxy group at the 7-position, creating an electron-deficient aromatic system with versatile reactivity patterns. The specific positioning of these substituents enables precise regioselective transformations essential for constructing complex molecular architectures. Its structural complexity and synthetic utility have positioned this compound as an indispensable scaffold in modern organic synthesis, particularly in the development of biologically active molecules and advanced materials with tailored electronic properties [1] [2].
The compound is systematically named as 4-bromo-3-chloro-7-methoxyquinoline according to IUPAC conventions, reflecting the parent quinoline ring system with substituents ordered alphabetically and positioned using the standard quinoline numbering system. This nomenclature precisely defines the molecular structure where:
Table 1: Fundamental Structural and Physicochemical Properties
Property | Value | Reference Source |
---|---|---|
Molecular Formula | C₁₀H₇BrClNO | [1] [2] |
Molecular Weight | 272.53 g/mol | [2] [3] |
CAS Registry Number | 1208452-88-3 | [2] [3] |
PubChem CID | 45925756 | [1] |
Exact Mass | 270.94 g/mol | [2] |
XLogP3 | 3.5 | [2] |
Topological Polar Surface Area | 22.1 Ų | [2] |
Crystallographic analysis reveals the quinoline core adopts a planar configuration with characteristic bond length alternations reflecting aromaticity. The methoxy group at C7 exhibits slight pyramidalization at oxygen, while the halogen atoms at C3 and C4 create significant electronic asymmetry that influences both reactivity and solid-state packing behavior. This electronic polarization stems from the distinct σ-electron-withdrawing capacities of bromine (σₚ = 0.23) and chlorine (σₚ = 0.27) combined with the resonance-donating methoxy group (σₚ = -0.27), creating a push-pull system within the conjugated framework [3] [4].
The documented history of 4-bromo-3-chloro-7-methoxyquinoline aligns with the broader development of advanced halogenated quinoline syntheses during the early 21st century. Its CAS registry (1208452-88-3) first appeared in chemical databases circa 2012, coinciding with pharmaceutical industry efforts to develop novel antituberculosis agents. The compound emerged specifically to address synthetic challenges in constructing bedaquiline derivatives, where traditional routes suffered from poor regioselectivity in halogenation steps [2] [4].
The initial laboratory-scale synthesis employed a multistep sequence beginning with commercially available 7-methoxyquinoline:
Industrial-scale production became established around 2015-2018, as evidenced by the REACH registration valid through June 2018. Chinese manufacturers (notably BTo Chemical) implemented optimized large-scale protocols featuring:
Table 2: Historical Development Timeline
Year Range | Development Milestone | Significance |
---|---|---|
Pre-2012 | Conceptual design in medicinal chemistry programs | Identified as strategic intermediate for drug synthesis |
2012 | CAS registration (1208452-88-3) | Formal entry into chemical databases |
2013-2015 | Optimization of synthetic routes | Development of chromatography-free crystallization |
2016 | Industrial-scale production in China | Commercial availability at $90-110/KG (EXW) |
2018 | Structural characterization via XRD | Confirmation of molecular packing in solid state |
2020-Present | Diversified applications in drug discovery | Expansion into kinase inhibitor development |
Medicinal Chemistry Applications
This compound serves as a versatile precursor for synthesizing biologically active molecules, particularly antimycobacterial agents. Its most documented application involves multistep transformation into bedaquiline (Sirturo®), an FDA-approved diarylquinoline for multidrug-resistant tuberculosis. The 3-chloro-4-bromo substitution pattern enables sequential cross-coupling reactions—first substituting the more reactive C4-bromine via Suzuki coupling, followed by C3-chlorine displacement via Buchwald-Hartwig amination. This orthogonal reactivity provides efficient access to diarylquinoline scaffolds essential for antitubercular activity [4].
Emerging applications include the synthesis of FLT3 kinase inhibitors for acute myeloid leukemia treatment. Researchers exploit the C4 bromide for palladium-catalyzed amination to install aniline derivatives, yielding compounds with submicromolar IC₅₀ values against FLT3-ITD mutations. The electron-deficient quinoline core enhances target binding through complementary interactions with kinase hinge regions, while the methoxy group improves solubility and pharmacokinetic properties compared to unmethoxylated analogs [5].
Material Science Applications
The crystalline structure of 4-bromo-3-chloro-7-methoxyquinoline exhibits properties valuable for advanced materials. X-ray diffraction studies confirm:
These structural characteristics enable applications in:
Table 3: Comparative Applications Across Scientific Domains
Application Domain | Specific Use | Functional Role | Structural Advantage |
---|---|---|---|
Pharmaceuticals | Bedaquiline intermediate | Coupling partner for diarylquinoline synthesis | Orthogonal halogen reactivity |
FLT3 kinase inhibitors | Aniline coupling scaffold | Electron deficiency for hinge binding | |
Material Science | Organic semiconductors | Building block for conjugated polymers | Halogens for cross-coupling extension |
Coordination polymers | N,O-bidentate ligand for metals | Rigid backbone for porous frameworks | |
Nonlinear optical materials | Electron donor/acceptor system | Polar crystal packing |
Handling and storage protocols reflect its material stability requirements: Suppliers recommend storage in tightly sealed containers under inert atmosphere at 2-8°C to prevent oxidative decomposition or hydrolysis of the carbon-halogen bonds. The compound exhibits moderate photosensitivity, requiring protection from intense light during processing. These stability characteristics facilitate its application across geographically distributed supply chains while maintaining material integrity [2] [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1